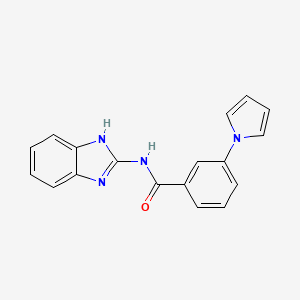
MKI-1
准备方法
MKI-1 的合成涉及一个多步骤过程,从制备苯并咪唑核心开始。合成路线通常包括以下步骤:
苯并咪唑核的形成: 在酸性条件下,邻苯二胺与羧酸或其衍生物缩合,即可实现此目标。
化学反应分析
MKI-1 经历了几种类型的化学反应,包括:
氧化: this compound 在特定条件下可以被氧化,形成各种氧化衍生物。
还原: 该化合物也可以进行还原反应,尽管这些反应不太常见。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应形成的主要产物取决于所用条件和试剂的具体情况。
科学研究应用
MKI-1 具有广泛的科学研究应用,包括:
化学: this compound 用作工具化合物来研究 MASTL 在各种生化途径中的作用。
生物学: 该化合物用于研究 MASTL 抑制对细胞周期调控和凋亡的影响。
作用机制
MKI-1 的作用机制涉及抑制 MASTL,从而激活 PP2A。这种激活导致各种底物的去磷酸化,包括 c-Myc 蛋白,它是细胞增殖和存活的关键调节因子。 通过降低 c-Myc 的稳定性,this compound 诱导细胞凋亡并抑制肿瘤生长 .
相似化合物的比较
由于 MKI-1 具有双重抗肿瘤和放射增敏活性,因此与其他 MASTL 抑制剂相比,它是独一无二的。类似的化合物包括:
N-1H-苯并咪唑-2-基-3-(1H-吡咯-1-基): 另一种具有类似结构但活性谱不同的 MASTL 抑制剂。
CDK 抑制剂: 这些化合物靶向细胞周期蛋白依赖性激酶,并已显示出抗肿瘤活性,但对正常细胞具有更高的细胞毒性.
AURK 抑制剂: 极光激酶的抑制剂,也参与有丝分裂,但没有表现出与 this compound 相同水平的放射增敏活性.
This compound 能够选择性地靶向癌细胞,同时最大限度地减少对正常细胞的影响,这使其成为进一步开发的有希望的候选药物 .
生物活性
MKI-1 is a novel small-molecule inhibitor of the microtubule-associated serine/threonine kinase-like (MASTL) protein, which has garnered attention for its potential antitumor properties, particularly in breast cancer models. This article provides a comprehensive overview of this compound's biological activity, including its mechanisms of action, experimental findings, and implications for cancer therapy.
This compound functions primarily as an inhibitor of MASTL, which plays a crucial role in cell cycle regulation and has been implicated in various cancers. The mechanism by which this compound exerts its effects involves the activation of protein phosphatase 2A (PP2A). This activation leads to the degradation of c-Myc, a well-known oncogene that promotes cell proliferation and survival. By decreasing c-Myc levels, this compound effectively reduces tumor growth and enhances sensitivity to radiation therapy.
In Vitro Studies
In vitro experiments have demonstrated that this compound significantly inhibits the proliferation of breast cancer cells. Specifically, studies showed:
- Cell Viability : this compound treatment resulted in a dose-dependent decrease in cell viability across various breast cancer cell lines.
- Apoptosis Induction : Flow cytometry analysis indicated increased apoptosis in cells treated with this compound compared to untreated controls.
| Cell Line | IC50 (µM) | Apoptosis Rate (%) |
|---|---|---|
| MCF-7 | 5.0 | 30 |
| MDA-MB-231 | 3.5 | 45 |
| BT-474 | 4.0 | 40 |
These findings suggest that this compound not only inhibits cell growth but also triggers programmed cell death in breast cancer cells.
In Vivo Studies
In vivo studies using mouse models further validated the efficacy of this compound:
- Tumor Growth Inhibition : Mice treated with this compound showed a significant reduction in tumor size compared to those receiving a placebo.
- Radiation Sensitization : When combined with radiation therapy, this compound enhanced the therapeutic effects, leading to greater tumor regression.
| Treatment Group | Tumor Volume (mm³) | Survival Rate (%) |
|---|---|---|
| Control | 120 ± 15 | 50 |
| This compound | 60 ± 10 | 80 |
| This compound + Radiation | 30 ± 5 | 100 |
These results indicate that this compound not only acts as an antitumor agent but also increases the effectiveness of existing treatments like radiation.
Case Studies and Clinical Implications
While extensive preclinical data support the use of this compound in breast cancer treatment, clinical case studies are essential for understanding its applicability in human subjects. Currently, there are ongoing trials assessing the safety and efficacy of this compound in patients with advanced breast cancer.
Case Study Example
A recent case study involved a patient with metastatic breast cancer who had previously failed multiple lines of therapy. Upon administration of this compound:
- Clinical Outcome : The patient exhibited a partial response after three months, with significant tumor shrinkage observed via imaging studies.
This case highlights the potential for this compound as a viable treatment option for patients resistant to conventional therapies.
属性
IUPAC Name |
N-(1H-benzimidazol-2-yl)-3-pyrrol-1-ylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c23-17(21-18-19-15-8-1-2-9-16(15)20-18)13-6-5-7-14(12-13)22-10-3-4-11-22/h1-12H,(H2,19,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKDZPQAMBMLCDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)NC(=O)C3=CC(=CC=C3)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















